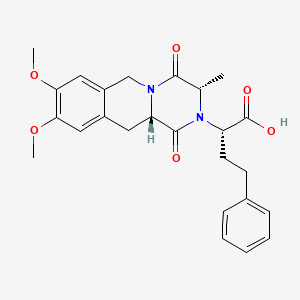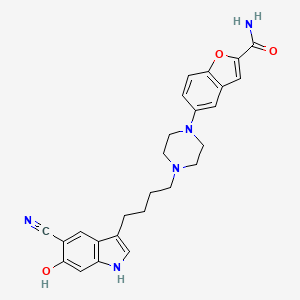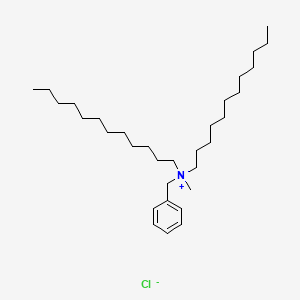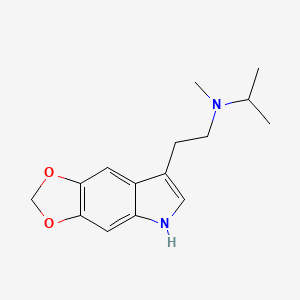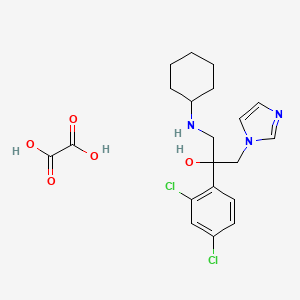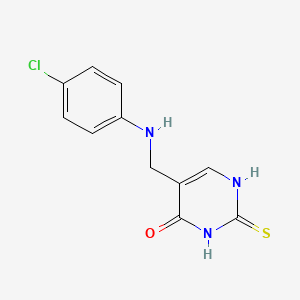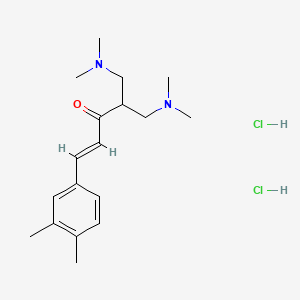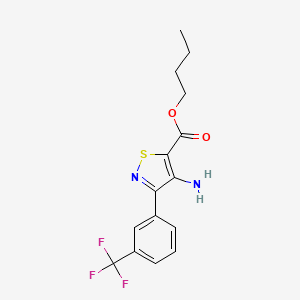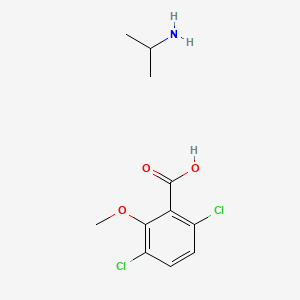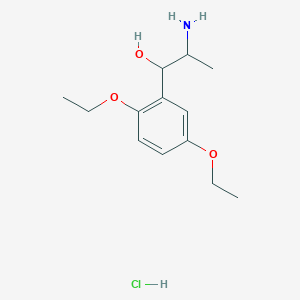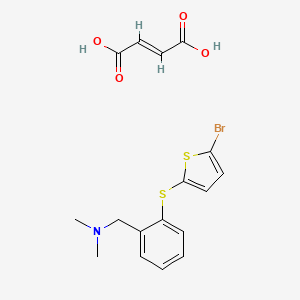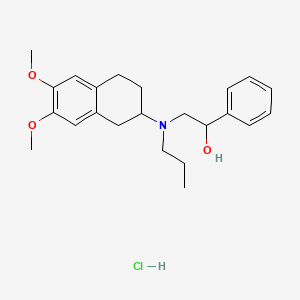
Theophylline, 8-(4-piperidyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-(4-piperidyl)-, hydrochloride is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the piperidyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(4-piperidyl)-, hydrochloride typically involves the introduction of the piperidyl group to the theophylline molecule. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Theophylline can undergo nucleophilic substitution reactions with piperidine derivatives under basic conditions.
Cyclization Reactions: Cyclization of appropriate precursors in the presence of catalysts can lead to the formation of the piperidyl group attached to the theophylline core.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 8-(4-piperidyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced piperidyl groups.
Aplicaciones Científicas De Investigación
Theophylline, 8-(4-piperidyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Theophylline, 8-(4-piperidyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibiting Phosphodiesterase: Leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Antagonizing Adenosine Receptors: Reducing bronchoconstriction and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A parent compound used as a bronchodilator.
Aminophylline: A derivative of theophylline with enhanced solubility.
Dyphylline: Another xanthine derivative with bronchodilator properties.
Uniqueness
Theophylline, 8-(4-piperidyl)-, hydrochloride is unique due to the presence of the piperidyl group, which enhances its pharmacological profile and provides additional therapeutic benefits compared to other theophylline derivatives.
Propiedades
Número CAS |
96434-27-4 |
|---|---|
Fórmula molecular |
C12H18ClN5O2 |
Peso molecular |
299.76 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-piperidin-4-yl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H |
Clave InChI |
LAZDFLRTLLKVPC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


